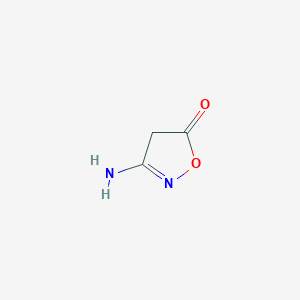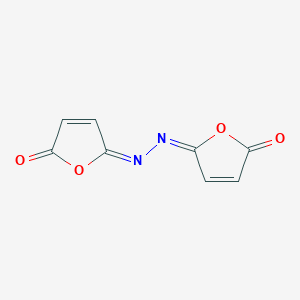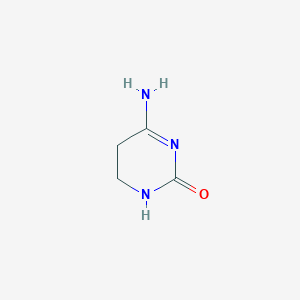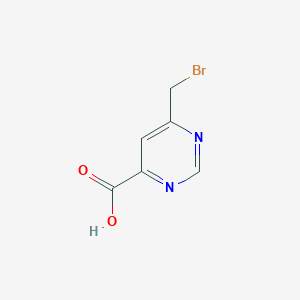
3-Amino-1,2-oxazol-5(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoisoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazole ring with an amino group at the 3-position and a keto group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with β-ketoesters or β-diketones, followed by cyclization to form the isoxazole ring. For example, the reaction of hydroxylamine hydrochloride with ethyl acetoacetate under basic conditions can yield 3-Aminoisoxazol-5(4H)-one.
Industrial Production Methods: Industrial production methods for 3-Aminoisoxazol-5(4H)-one often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminoisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-Aminoisoxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Aminoisoxazol-5(4H)-one involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the isoxazole ring can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Amino-5-methylisoxazole: Similar structure but with a methyl group at the 5-position instead of a keto group.
3-Hydroxyisoxazole: Similar structure but with a hydroxyl group at the 3-position instead of an amino group.
Uniqueness: 3-Aminoisoxazol-5(4H)-one is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic chemistry and drug development.
Propriétés
Numéro CAS |
6950-32-9 |
|---|---|
Formule moléculaire |
C3H4N2O2 |
Poids moléculaire |
100.08 g/mol |
Nom IUPAC |
3-amino-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C3H4N2O2/c4-2-1-3(6)7-5-2/h1H2,(H2,4,5) |
Clé InChI |
IXIVILZQGOUSLY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NOC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid](/img/structure/B12922422.png)

![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)




![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)

